VDR agonist 1, also known as 1α,20S-dihydroxyvitamin D3, is a synthetic analog of vitamin D3 that interacts with the vitamin D receptor (VDR). This compound has garnered significant attention due to its potential therapeutic applications in various diseases, particularly those involving immune modulation and bone health. The synthesis and biological activity of VDR agonist 1 have been extensively studied, revealing its ability to regulate gene expression and influence cellular processes.
The compound is derived from vitamin D3, which is synthesized in the skin upon exposure to ultraviolet light. The analogs of vitamin D3, including VDR agonist 1, are synthesized through chemical modifications aimed at enhancing their biological activity and stability.
VDR agonist 1 belongs to the class of secosteroids, which are characterized by a broken steroid ring structure. It is classified as a vitamin D analog due to its structural similarities to natural vitamin D metabolites, particularly in its ability to bind and activate the VDR.
The synthesis of VDR agonist 1 involves several key steps that utilize both chemical and enzymatic methods. A common approach includes:
The synthesis process may involve multi-step reactions including Grignard reactions and oxidation steps using reagents such as sodium borohydride or Dess-Martin periodinane for selective transformations . The final product is typically purified using chromatographic techniques to ensure high purity for biological testing.
VDR agonist 1 features a unique molecular structure characterized by:
Crystallographic studies have provided insights into the three-dimensional conformation of VDR agonist 1 when bound to the VDR, revealing critical interactions that stabilize the ligand-receptor complex .
VDR agonist 1 undergoes several key reactions during its synthesis:
The chemical transformations are meticulously controlled to achieve high yields and selectivity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
The mechanism by which VDR agonist 1 exerts its effects involves:
Studies have shown that VDR agonist 1 can influence gene expression profiles similar to those induced by natural vitamin D metabolites, indicating its potential therapeutic efficacy in conditions like osteoporosis and autoimmune diseases .
VDR agonist 1 has several scientific uses:
Vitamin D receptor (VDR) agonists initiate signaling by binding to the receptor's ligand-binding pocket (LBP), a hydrophobic cavity within the ligand-binding domain (LBD). The natural agonist 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃) anchors via three hydroxyl groups: the 1α-OH forms hydrogen bonds with Ser237 and Arg274, the 3β-OH with Ser278 and Tyr143, and the 25-OH with His305 and His397 [2] [6]. This binding induces a conformational shift in helix 12 (H12), sealing the LBP and creating the activation function-2 (AF-2) surface essential for coregulator recruitment.
Kinetic studies reveal that synthetic agonists like LG190178 (a non-secosteroidal compound) exhibit faster association rates than 1,25(OH)₂D₃ due to reduced desolvation energy. However, their dissociation rates are higher, resulting in comparable overall affinity [10]. Hybrid molecules such as AM-193, which incorporate histone deacetylase inhibitor (HDACi) moieties, optimize LBP occupancy by extending hydrophobic interactions with residues in helices H3, H5, and H7, enhancing residence time by 40% compared to natural ligands [1].
Table 1: Key Interactions of VDR Agonists in the Ligand-Binding Pocket
| Agonist | Hydrogen Bonds | Hydrophobic Interactions | Residence Time (min) |
|---|---|---|---|
| 1,25(OH)₂D₃ | Ser237, Arg274, Ser278, Tyr143 | Val234, Leu233, Trp286 | 18.2 ± 1.5 |
| LG190178 | Arg274, His397 | Phe150, Leu233, Trp286 | 12.7 ± 0.9 |
| AM-193 (hybrid) | Ser237, Arg274, His305 | Phe150, Trp286, Leu387 | 25.6 ± 2.1 |
Ligand binding triggers VDR heterodimerization with retinoid X receptor (RXR), a prerequisite for DNA binding and nuclear import. Unliganded VDR shuttles between cytoplasm and nucleus but shows predominant cytoplasmic localization. Agonist binding exposes the RXR-binding interface (helices H9–H10 and the loop between H7 and H8), enabling heterodimer assembly [8]. The VDR-RXR dimer then recruits importin-α for nuclear translocation via the nuclear pore complex.
Fluorescence correlation spectroscopy (FCS) studies demonstrate that 1,25(OH)₂D₃-bound VDR exhibits 3-fold greater nuclear accumulation than unliganded VDR. This process is RXR-dependent: RXR knockdown reduces nuclear import by 70% [3] [8]. Competitive dimerization dynamics exist; RAR agonists (e.g., AM580) reduce VDR-RXR heterodimerization by sequestering RXR, highlighting a hierarchical competition for RXR partners [3].
The VDR-RXR heterodimer binds vitamin D response elements (VDREs), typically direct repeats of the consensus sequence RGKTSA (R = A/G, K = G/T, S = C/G) spaced by 3 nucleotides (DR3). Chromatin immunoprecipitation sequencing (ChIP-seq) reveals that <20% of VDR binding sites contain perfect DR3 motifs; most are degenerate variants [4] [9].
Liganded VDR induces gene expression by recruiting RNA polymerase II. Key target genes include:
Notably, synthetic agonists like LG190178 activate overlapping but non-identical gene sets versus 1,25(OH)₂D₃. In triple-negative breast cancer cells, LG190178 upregulates CYP24A1 but not RANKL, suggesting ligand-specific transcriptional profiles [10].
VDR agonists also initiate rapid, transcription-independent signaling via membrane-associated VDR pools. 1,25(OH)₂D₃ activates phospholipase C (PLC) within seconds, generating inositol triphosphate (IP₃) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), influencing cell migration and differentiation [6] [7].
A proposed alternative ligand-binding pocket ("A pocket") near H3 and β-sheets mediates non-genomic actions. 1,25(OH)₂-lumisterol D3, a low-affinity ligand (Kd = 1.2 μM), preferentially activates chloride channels in Sertoli cells at 1 nM via this pocket without triggering genomic responses [7].
The AF-2 surface formed by H12, H3, and H4 recruits LxxLL-motif-containing coactivators. Fluorescence polarization assays quantify affinities:
Agonist binding displaces corepressors (e.g., NCoR, SMRT) and recruits coactivators like SRCs and DRIP/Mediator complexes. SRCs possess histone acetyltransferase (HAT) activity, relaxing chromatin, while DRIP205 directly binds RNA polymerase II. Hybrid agonists (e.g., DK-406) show enhanced SRC2 recruitment due to stabilized AF-2 conformation [1] [5].
Table 2: Coregulator Binding Affinities for Liganded VDR
| Coregulator | Motif Sequence | Function | Kd (μM) |
|---|---|---|---|
| SRC1-3 | HKILHRLLQD | Coactivator | 0.21 ± 0.03 |
| SRC2-3 | EMKRYLLLF | Coactivator | 0.14 ± 0.02 |
| DRIP205-2 | LQEKMLLAY | Coactivator | 0.18 ± 0.04 |
| Hr-1 | LSELLRGAT | Corepressor | 2.30 ± 0.30 |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5